N-[(Pyridin-2-YL)methyl]prop-2-ynamide
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-ynamide |
InChI |
InChI=1S/C9H8N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h1,3-6H,7H2,(H,11,12) |
InChI Key |
PWVQIUSHFGMABF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Alkyne Transfer via Hypervalent Iodine Reagents
Copper-mediated alkyne transfer using hypervalent iodine reagents, such as TIPS-EBX (trimethylsilyl ethynylbenziodoxolone), offers a robust pathway for ynamide synthesis. In this method, pyridin-2-ylmethanamine reacts with TIPS-EBX in the presence of Cu(I) catalysts (e.g., CuCl) under inert conditions. The reaction proceeds via a ligand-exchange mechanism, where the iodine reagent transfers the alkyne group to the amine nitrogen .
Typical Procedure :
Pyridin-2-ylmethanamine (1.0 equiv) and TIPS-EBX (1.2 equiv) are dissolved in anhydrous dichloromethane under argon. CuCl (10 mol%) is added, and the mixture is stirred at 25°C for 12–24 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding N-[(pyridin-2-YL)methyl]prop-2-ynamide as a pale-yellow solid. Reported yields for analogous ynamides range from 65% to 85% .
Key Advantages :
-
High regioselectivity due to the directing effect of the pyridine ring.
-
Mild conditions minimize side reactions.
Brückner Route via Formamide Intermediate
The Brückner route involves converting a formamide precursor into a lithio-ynamide, followed by propargylation. Starting with N-(pyridin-2-ylmethyl)formamide, treatment with phosphorus pentachloride (PCl₅) generates a dichlorovinylamide intermediate. Subsequent lithiation with n-butyllithium (n-BuLi) and quenching with propargyl bromide yields the target compound .
Reaction Steps :
-
Formamide Synthesis : Pyridin-2-ylmethanamine is reacted with formic acid and DCC (N,N'-dicyclohexylcarbodiimide) in toluene to form N-(pyridin-2-ylmethyl)formamide .
-
Dichlorovinylamide Formation : PCl₅ is added to the formamide at 0°C, producing a dichlorovinylamide intermediate.
-
Lithiation and Propargylation : The intermediate is treated with n-BuLi at −78°C, followed by propargyl bromide, to afford the ynamide.
Yield Optimization :
-
Lower temperatures (−78°C) during lithiation improve stability.
-
Excess propargyl bromide (1.5 equiv) ensures complete substitution.
Negishi Coupling with Organozinc Intermediates
Negishi coupling utilizes organozinc reagents to form C–N bonds. Pyridin-2-ylmethanamine is first converted to a zinc amide by treatment with ZnBr₂ and LiHMDS (lithium hexamethyldisilazide). This intermediate reacts with propargyl bromide in the presence of a palladium catalyst .
Procedure :
-
Zinc Amide Formation : LiHMDS (1.5 equiv) is added to pyridin-2-ylmethanamine in THF at −78°C. ZnBr₂ (1.1 equiv) is introduced, yielding the zinc amide.
-
Cross-Coupling : The zinc amide is combined with propargyl bromide and Pd₂(dba)₃ (2.5 mol%) at 25°C for 15 hours.
Yield Data :
Base-Mediated Alkylation of Propargyl Bromide
Direct alkylation of pyridin-2-ylmethanamine with propargyl bromide under basic conditions provides a straightforward route. However, competing N- and O-alkylation necessitates careful pH control .
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF) at 0°C.
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stoichiometry : Propargyl bromide (1.5 equiv) added dropwise to avoid exothermic side reactions.
Outcome :
-
Crude product is extracted with ethyl acetate and washed with brine.
-
Final purity >95% after recrystallization from ethanol/water.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Copper-Catalyzed Alkyne Transfer | CuCl, TIPS-EBX | 65–85 | 12–24 h | High regioselectivity |
| Brückner Route | PCl₅, n-BuLi | 50–70 | 48 h | Scalable for bulk synthesis |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 60–75 | 6 h | Mild conditions |
| Negishi Coupling | Pd₂(dba)₃, ZnBr₂ | 70–80 | 15 h | Tolerance for sensitive groups |
| Base-Mediated Alkylation | K₂CO₃ | 40–60 | 4 h | Cost-effective |
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-YL)methyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine-substituted amines .
Scientific Research Applications
N-[(Pyridin-2-YL)methyl]prop-2-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-YL)methyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(Pyridin-2-YL)methyl]prop-2-ynamide with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Structural and Electronic Analysis
- Pyridine Substitution Position: The ortho-substituted pyridine in the target compound induces stronger intramolecular electronic effects compared to para-substituted analogs (e.g., ), which may reduce steric hindrance and improve interaction with flat aromatic systems in biological targets .
- Amide Group Variations: The propargylamide group in the target compound offers a reactive alkyne for bioorthogonal reactions, unlike the stable pivaloyl groups in ’s compound, which prioritize metabolic resistance over reactivity .
Pharmacological and Industrial Relevance
- Click Chemistry : The target compound’s alkyne group is advantageous for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a trait shared with ’s compound but absent in pivaloyl derivatives .
- Drug Design : The pyrrolidine-substituted analog () may exhibit improved blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s ortho-substitution favors interactions with planar enzymatic active sites .
Q & A
Q. What are the recommended methods for synthesizing N-[(Pyridin-2-YL)methyl]prop-2-ynamide, and how can reaction yields be optimized?
Methodological Answer: A common approach involves coupling reactions between propargylamine derivatives and activated carbonyl intermediates. For example, a protocol similar to the synthesis of 2-Iodo-N-(prop-2-yn-1-yl)acetamide (yield: 5%) can be adapted, using EDCI/DMAP as coupling agents in dichloromethane . To optimize yields:
- Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) to improve efficiency.
- Solvent Effects : Explore polar aprotic solvents (e.g., DMF) to enhance solubility.
- Purification : Employ flash column chromatography with gradient elution (e.g., 40% ethyl acetate/hexane) to isolate the product effectively .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Visualization : Utilize ORTEP for anisotropic displacement ellipsoids and WinGX for geometry analysis .
- Validation : Check hydrogen-bonding networks (e.g., N–H⋯N interactions) using CIF reports .
Advanced Research Questions
Q. What strategies address low yields in coupling reactions during the synthesis of this compound?
Methodological Answer: Low yields (e.g., 5% in related syntheses) often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Methodological Answer: Discrepancies may arise from neglected solvent effects or improper force fields. Steps to reconcile
- Refinement Parameters : Adjust thermal displacement parameters (ADPs) in SHELXL to better fit experimental data .
- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with SC-XRD data to identify torsional mismatches.
- Twinned Data Analysis : Use PLATON to detect twinning and reprocess data if necessary .
Q. What methodological considerations are critical when analyzing hydrogen-bonding networks in the crystal lattice of this compound?
Methodological Answer: Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) governs packing motifs. Best practices:
- Geometry Analysis : Measure bond distances and angles using Mercury or OLEX2. Compare with literature values (e.g., N-[(Pyridin-2-YL)methyl]thiophene-2-carboxamide has N–H⋯N bonds of ~2.8 Å) .
- Thermal Motion : Validate ADPs to ensure hydrogen atoms are not over- or under-parameterized.
- Symmetry Checks : Identify inversion dimers or chains (e.g., R₂²(10) motifs) using PLATON .
Q. How can in silico docking studies be designed to predict the neurotransmitter receptor affinity of this compound?
Methodological Answer: Leverage structural analogs (e.g., N-[2-(4-[methyl(propan-2-yl)amino]piperidin-1-yl)ethyl]but-2-ynamide, which binds dopamine/serotonin receptors) :
- Homology Modeling : Build receptor models (e.g., 5-HT₂A) using SWISS-MODEL.
- Docking Software : Use AutoDock Vina with flexible ligand sampling.
- Validation : Compare results with radioligand binding assays (e.g., Ki values for displacement experiments).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
